5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide
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Overview
Description
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide is a complex organic compound that features both indole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by a series of reactions to introduce the hydroxypyridinylidene and carboxamide groups. The reaction conditions often require the use of specific reagents such as i-PrMgCl⋅LiCl for Br/Mg exchange, followed by the addition of an electrophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyridinylidene group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles using reagents like sodium alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for bromination, formaldehyde and secondary amines for aminomethylation, and i-PrMgCl⋅LiCl for Br/Mg exchange .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Mechanism of Action
The mechanism of action for 5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide involves its interaction with molecular targets in biological systems. The hydroxypyridinylidene group can chelate metal ions, making it useful in medicinal applications such as iron chelation therapy .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-3-hydroxypyridin-4-one (Deferiprone): Another iron chelator used clinically.
Desferrioxamine: A well-known iron chelator.
Deferasirox: Another iron chelator used in clinical settings.
Uniqueness
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide is unique due to its combination of indole and pyridine moieties, which provides distinct chemical and biological properties compared to other iron chelators.
Properties
CAS No. |
58350-30-4 |
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Molecular Formula |
C14H10BrN3O2 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
5-bromo-3-(1-hydroxypyridin-2-ylidene)indole-2-carboxamide |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-4-5-10-9(7-8)12(13(17-10)14(16)19)11-3-1-2-6-18(11)20/h1-7,20H,(H2,16,19) |
InChI Key |
ZPQCZRLJTKWJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C3=C(C=CC(=C3)Br)N=C2C(=O)N)N(C=C1)O |
Origin of Product |
United States |
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